1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene
Description
1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene is a bis-isoindole derivative featuring two isoindole-1,3-dione moieties symmetrically attached to a central benzene ring via methylene linkers. The isoindole-dione groups contribute to its electron-deficient character, making it a candidate for applications in catalysis, sensing, or polymer chemistry .
Properties
IUPAC Name |
2-[[2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-21-17-9-3-4-10-18(17)22(28)25(21)13-15-7-1-2-8-16(15)14-26-23(29)19-11-5-6-12-20(19)24(26)30/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFVUWYFEIHZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in solvents like isopropanol and water under reflux conditions, using catalysts such as silica-supported niobium complexes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindoline-1,3-dione groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the isoindoline-1,3-dione groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of isoindole compounds exhibit significant antitumor properties. Specifically, the isoindole structure is known to interact with biological targets involved in cancer progression. The compound 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene shows promise as a lead compound for developing new anticancer agents due to its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. For instance, derivatives of isoindole have been studied for their effects on serotonin and dopamine receptors, which are critical in managing conditions like schizophrenia and bipolar disorder. The synthesis of related compounds has led to the development of new antipsychotic drugs that target these receptors effectively .
Coordination Chemistry
Ligand Properties
1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene can act as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for synthesizing metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials have applications in gas storage, catalysis, and drug delivery systems due to their high surface area and tunable porosity .
Synthesis of Coordination Compounds
Recent studies have demonstrated the successful synthesis of coordination compounds using 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene as a ligand. These compounds exhibit interesting magnetic and electronic properties that could be harnessed in electronic devices or as catalysts in chemical reactions .
Materials Science
Polymer Chemistry
In materials science, the incorporation of 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene into polymer matrices has been explored for enhancing mechanical properties and thermal stability. The compound's unique chemical structure allows for the development of high-performance polymers with applications in aerospace and automotive industries .
Nanotechnology Applications
The compound's potential in nanotechnology is also being investigated. Its ability to form stable nanoparticles can be utilized in drug delivery systems where controlled release is crucial. Research is ongoing into the encapsulation of therapeutic agents within nanoparticles formed from this compound to improve bioavailability and reduce side effects .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation using derivatives of 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene. |
| Study B | Neuropharmacology | Identified potential neuropharmacological effects related to serotonin receptor modulation. |
| Study C | Coordination Chemistry | Successfully synthesized metal complexes using the compound as a ligand; showed promising catalytic activity. |
| Study D | Materials Science | Enhanced mechanical properties in polymer composites incorporating the compound; potential applications identified in aerospace materials. |
Mechanism of Action
The mechanism of action of 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The isoindoline-1,3-dione groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene with four analogous compounds (Table 1) and discuss key research findings.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Electronic and Fluorescence Properties The isoindole-dione core in the target compound imparts electron-deficient behavior, similar to (1,3-dioxoisoindol-2-yl) 4-methylbenzenesulfonate . The hydrazine-linked indole derivative (1E,2E)-1,2-bis[...]hydrazine shows rigid π-conjugation but lacks the electron-withdrawing groups necessary for fluorescence quenching, unlike the isoindole-dione systems .
Coordination Chemistry and Catalysis
- Unlike 1,2-bis(4-bromobenzamide)benzene , which acts as a ligand for PdCl₂ in Suzuki-Miyaura cross-coupling , the target compound’s isoindole-dione groups may favor coordination with softer metals (e.g., Cu⁺ or Ag⁺) due to their Lewis acidity.
Solubility and Reactivity
- The cyclohexylmethyl derivative 1,2-bis(cyclohexylmethyl)-3-methylbenzene exhibits high hydrophobicity, limiting its use in polar solvents, whereas the sulfonate ester (1,3-dioxoisoindol-2-yl) tosylate is more soluble in polar aprotic solvents .
Thermal and Structural Stability
- X-ray data for (1E,2E)-1,2-bis[...]hydrazine confirm planar geometry and strong intramolecular hydrogen bonding, contributing to thermal stability . The target compound likely exhibits similar stability due to aromatic stacking but lacks experimental validation.
Biological Activity
1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene is a compound characterized by its unique structure, featuring two isoindoline-1,3-dione groups connected to a benzene ring through methylene linkages. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene is CHNO, with a molar mass of approximately 318.32 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene is primarily attributed to its interaction with various molecular targets within biological systems. The isoindoline-1,3-dione moieties can engage in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their functions and influencing biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoindole derivatives, including 1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene. For instance:
- In Vitro Studies : Compounds derived from isoindole structures demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study reported IC values for related compounds against A549 lung adenocarcinoma cells as follows:
| Compound | IC (μM) | Cell Line |
|---|---|---|
| Compound 3 | 114.25 | A549 |
| Compound 4 | 116.26 | A549 |
These results indicate that derivatives of isoindole structures may inhibit cell viability effectively .
- In Vivo Studies : In animal models (nude mice), treatment with isoindole derivatives resulted in reduced tumor growth and improved survival rates compared to control groups. The compounds were administered intravenously at varying doses over a period of time to evaluate their therapeutic potential .
Antimicrobial Activity
Isoindole derivatives have also shown promise as antimicrobial agents. Research indicates that these compounds exhibit inhibitory effects against Gram-positive bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.25 mM to 1 mM, demonstrating their potential as antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of isoindole derivatives:
- Study on N-benzylisoindole Derivatives : This study evaluated the anticancer effects of N-benzylisoindole derivatives against A549-Luc cells using both in vitro and in vivo methods. The results demonstrated significant inhibition of tumor growth in treated mice compared to controls .
- Cytotoxicity Assessment : A systematic investigation into various isoindole derivatives revealed that structural modifications significantly influenced their cytotoxicity against different cancer cell lines. The introduction of specific substituents enhanced their potency as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
